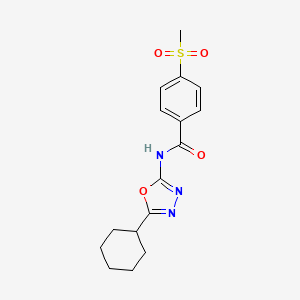

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Description

N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a cyclohexyl group and at position 2 with a benzamide moiety bearing a methylsulfonyl (-SO₂CH₃) substituent at the para position of the benzene ring.

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-7-11(8-10-13)14(20)17-16-19-18-15(23-16)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINMFCNZGCYXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

1. Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways involving cyclohexyl and oxadiazole moieties. Its molecular formula is , with a molecular weight of approximately 366.45 g/mol. The structure features a cyclohexyl group attached to an oxadiazole ring, which is known for its diverse pharmacological properties.

2.1 Anticancer Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have indicated that certain oxadiazole derivatives possess cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a role in tumor progression and inflammation .

2.2 Anti-inflammatory Properties

The compound's anti-inflammatory activity is primarily attributed to its ability to inhibit COX-1 and COX-2 enzymes selectively. This inhibition can reduce the production of pro-inflammatory mediators, providing therapeutic potential for inflammatory diseases .

3.1 Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins such as COX enzymes. These studies suggest that the compound binds effectively to the active site of COX enzymes, demonstrating a binding affinity comparable to established anti-inflammatory drugs like meloxicam .

3.2 Cytotoxic Mechanisms

The cytotoxic effects observed in cancer cell lines are believed to involve apoptosis induction and cell cycle arrest. The compound may trigger intrinsic apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

4.1 In Vivo Studies

In vivo studies using animal models have shown promising results regarding the anti-tumor efficacy of oxadiazole derivatives similar to this compound. For example, administration in mice bearing xenograft tumors resulted in significant tumor size reduction compared to control groups .

5. Conclusion

This compound exhibits notable biological activities that warrant further investigation. Its potential as an anti-cancer and anti-inflammatory agent highlights the importance of oxadiazole derivatives in drug development.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Data for Selected Analogs

*Estimated based on molecular formula.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound is a strong electron-withdrawing substituent, which may enhance metabolic stability compared to electron-donating groups like methyl (Compound 52) or isopropoxy (Compound 50) .

- Purity and Synthetic Efficiency : Halogenated analogs (e.g., 54–56) show high purity (>95%), but their yields are unreported, whereas alkyl-substituted derivatives (e.g., 52) achieve 49% yield with 100% purity, suggesting favorable synthetic accessibility .

- HPLC Trends : Bulkier substituents (e.g., 57’s phenyl group) correlate with longer HPLC retention times (13.318 min), likely due to increased hydrophobicity .

Functional Comparisons with Sulfonyl-Containing Analogs

Table 2: Sulfonyl and Sulfamoyl Derivatives

*Full name: N-{5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-(1-pyrrolidinylsulfonyl)benzamide.

Key Observations :

Yield Trends :

- Lower yields (e.g., 18% for Compound 50) are observed with bulky alkoxy groups, likely due to steric hindrance .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide and related derivatives?

Answer: The compound is synthesized via amide coupling reactions using General Procedure A or B (see below):

- Procedure A : Reacts 5-cyclohexyl-1,3,4-oxadiazol-2-amine (4E ) with substituted benzoyl chlorides (e.g., 4-(methylsulfonyl)benzoyl chloride) in the presence of pyridine. Typical yields range from 18% to 49%, depending on steric and electronic effects of substituents .

- Procedure B : Uses carboxylic acids (e.g., 4-(methylsulfonyl)benzoic acid) activated with oxalyl chloride to form acyl chlorides in situ, followed by coupling with 4E in dichloromethane (DCM) or tetrahydrofuran (THF). This method achieves higher yields (up to 77%) for electron-deficient substituents .

Q. Key characterization tools :

- NMR spectroscopy (¹H and ¹³C) to confirm cyclohexyl protons (δ 1.2–2.1 ppm) and sulfonyl group integration (δ 3.1 ppm for methylsulfonyl) .

- HPLC for purity assessment (typically >95% for biologically active compounds) .

Q. How do structural modifications to the benzamide moiety influence the compound’s physicochemical properties?

Answer: Modifications at the 4-position of the benzamide ring (e.g., bromo, methylsulfonyl, methoxy) significantly alter:

- Lipophilicity : Measured via HPLC retention times (e.g., 4-methylsulfonyl derivative: tR ≈ 12–13 min in reversed-phase HPLC) .

- Solubility : Electron-withdrawing groups (e.g., sulfonyl) enhance aqueous solubility compared to hydrophobic substituents (e.g., cyclohexyl) .

- Synthetic yield : Bulky substituents (e.g., trifluoromethyl) reduce yields due to steric hindrance during coupling (e.g., 23% yield for 3-thiomethoxy derivative) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in bioactivity data across structurally similar analogs?

Answer:

- Dose-response profiling : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects, as seen in enzyme inhibition assays for related oxadiazoles .

- Off-target screening : Use label-free affinity assays (e.g., DLAC screening) to rule out interactions with non-target proteins, as demonstrated for adenosine derivatives in AlaDH inhibition studies .

- Structural analogs : Compare activity of methylsulfonyl vs. sulfonamide derivatives to isolate electronic vs. steric contributions .

Q. How can researchers optimize the compound’s inhibitory activity against Ca²⁺/calmodulin-dependent enzymes?

Answer:

- Substituent tuning : Replace the cyclohexyl group with tetrahydronaphthalenyl (e.g., compound 6 in ) to enhance hydrophobic interactions with enzyme pockets.

- Bioisosteric replacement : Substitute methylsulfonyl with isopropoxy or trifluoromethyl groups, which improved IC50 values by 10-fold in related oxadiazoles .

- Kinetic studies : Use enzyme inhibition assays (e.g., NADH consumption rates) to validate competitive/non-competitive mechanisms .

Q. What analytical techniques are critical for validating compound stability under biological assay conditions?

Answer:

- LC-MS/MS : Monitor degradation products in serum-containing media (e.g., hydrolysis of oxadiazole ring observed in acidic conditions) .

- Circular dichroism (CD) : Confirm structural integrity in buffer solutions (pH 7.4) by tracking sulfonyl group conformation .

- DSC/TGA : Assess thermal stability (e.g., melting points >200°C for crystalline derivatives) to ensure compatibility with high-throughput screening .

Q. How can contradictory yield data in synthetic protocols be systematically addressed?

Answer:

- Reaction monitoring : Use in situ IR spectroscopy to detect acyl chloride intermediates and optimize reaction times (e.g., 18 hours for complete coupling in Procedure B ).

- Purification refinement : Replace column chromatography with recrystallization in DCM/hexane for higher recovery of polar derivatives (e.g., 4-isopropoxybenzamide: 95.1% purity) .

- Catalyst screening : Test alternatives to pyridine (e.g., DMAP) to improve coupling efficiency for sterically hindered substrates .

Q. What computational tools are recommended for predicting the compound’s binding mode to target enzymes?

Answer:

- Molecular docking : Use AutoDock Vina or Glide with crystal structures of homologous enzymes (e.g., sterol 14α-demethylase PDB: 5FSA) to prioritize substituent orientations .

- MD simulations : Apply GROMACS to assess stability of sulfonyl-enzyme hydrogen bonds over 100-ns trajectories .

- QSAR modeling : Correlate substituent Hammett constants (σ) with IC50 values to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.